Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate

Molecular weight Dyeing stoichiometry Molar extinction

Generic substitution of Orange II often causes shade mismatch and inconsistent exhaustion. This methyl-substituted monoazo acid dye (CAS 85136-64-7) delivers a precise, red-shifted orange shade with enhanced nylon affinity. - 8.6% higher MW vs Orange II: molar correction essential (2.63 mM at 1 g/L) - Benzene-ring sulfonate architecture minimizes aggregation, ensuring level dyeing on protein fibers - EINECS-listed (EC 285-789-1); reductive cleavage products not among EU-restricted amines under REACH Annex XVII

Molecular Formula C17H13N2NaO5S
Molecular Weight 380.4 g/mol
CAS No. 85136-64-7
Cat. No. B12692538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate
CAS85136-64-7
Molecular FormulaC17H13N2NaO5S
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C17H14N2O5S.Na/c1-10-8-12(25(22,23)24)9-14(17(10)21)18-19-16-13-5-3-2-4-11(13)6-7-15(16)20;/h2-9,20-21H,1H3,(H,22,23,24);/q;+1/p-1
InChIKeySZNNAHNKEBYFNP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate (CAS 85136-64-7): Compound Identity and Procurement Context


Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate (CAS 85136-64-7; EC 285-789-1) is a synthetic monoazo acid dye with molecular formula C₁₇H₁₃N₂NaO₅S and a molecular weight of 380.35 g/mol [1]. It belongs to the class of water-soluble anionic dyes characterised by a 2-hydroxy-1-naphthyl azo chromophore coupled to a sulphonated benzene ring bearing a methyl substituent at the 5-position . The compound is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS) under EC Number 285-789-1, confirming its regulatory recognition as an existing commercial substance within the EU market [2]. Its primary industrial relevance lies in the dyeing of protein-based fibres (wool, silk) and synthetic polyamides (nylon), as well as in analytical applications including metal-ion detection and pH indication .

Water-soluble monoazo acid dye for protein fibres (wool, silk) and synthetic polyamides (nylon)
Supports analytical applications: metal-ion detection and pH indication
EU EINECS listed (EC 285-789-1); verify supplier REACH registration

Why Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate Cannot Be Interchanged with Generic Acid Orange or Acid Red Azo Dyes


Within the monoazo acid dye family, seemingly minor structural variations produce measurable divergence in spectral properties, fibre affinity, fastness performance, and regulatory profile. The target compound carries a unique combination of three structural features—a 5-methyl group on the benzene ring, a sulphonate at the para position relative to the hydroxyl, and a 2-hydroxy-1-naphthyl coupling component—that is not replicated in any single widely available commercial acid dye . Orange II (Acid Orange 7, CAS 633-96-5), the most frequently cited analogue, lacks the methyl substituent (C₁₆H₁₁N₂NaO₄S, MW 350.32 g/mol) and consequently differs in molecular weight by 8.6%, λₘₐₓ position, and dye-fibre interaction energetics . Acid Red 4 (CAS 5858-39-9) shares the identical molecular formula (C₁₇H₁₃N₂NaO₅S, MW 380.35 g/mol) but is a positional isomer with the sulphonate group located on the naphthalene rather than the benzene ring and a methoxy substituent in place of the hydroxyl, shifting its λₘₐₓ to 508 nm—a red rather than orange hue [1]. These structural differences mean that generic substitution without verification of the exact CAS number can lead to shade mismatch, altered exhaustion kinetics, and non-equivalent fastness outcomes in textile and analytical workflows.

Target Dye
CAS 85136-64-7
MW 380.35, methyl-substituted, benzene-sulphonated
Orange II (Acid Orange 7)
Lacks methyl group; 8.6% lower MW alters molar dyeing stoichiometry and shade depth.
Target Dye
Benzene-ring sulphonate; free naphthol OH; orange hue ~480–500 nm
Acid Red 4
Same MW but positional isomer; naphthalene-sulphonated, λₘₐₓ 508 nm (red), not shade-equivalent.

Quantitative Differentiation Evidence for Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate (CAS 85136-64-7) Versus Closest Analogues


Molecular Weight and Formula Differentiation Versus Orange II (Acid Orange 7): Implications for Dyeing Stoichiometry

The target compound (C₁₇H₁₃N₂NaO₅S, MW 380.35 g/mol) possesses a molecular weight 8.6% higher than Orange II (C₁₆H₁₁N₂NaO₄S, MW 350.32 g/mol) . This difference arises from the additional methyl group (+CH₂, +14 Da) and the replacement of a hydrogen with a hydroxyl/oxygen (+16 Da) relative to the Orange II scaffold. In practical dyeing and formulation contexts, this means that equal mass concentrations of the two dyes correspond to different molar concentrations: a 1.0 g/L solution of the target compound is 2.63 mM, whereas the same mass concentration of Orange II is 2.85 mM . For procurement specifications where dye uptake is expressed on a molar basis (e.g., mol dye per kg fibre), cross-substitution without molar correction would introduce an 8.6% error in active dye quantity, directly affecting shade depth reproducibility and colour matching in production .

Molecular Weight & Stoichiometry
Head-to-head
ΔMW +30.03 g/mol (+8.6%); 1 g/L = 2.63 mM (target) vs 2.85 mM (Orange II)
8.6% molar correction required for shade consistency
Calculated from molecular formulas; 1 g/L basis
Molecular weight Dyeing stoichiometry Molar extinction Formulation equivalence

Structural Isomerism with Acid Red 4: Same Molecular Formula, Divergent Spectral Properties and Application Shade

The target compound and Acid Red 4 (CAS 5858-39-9) share the identical molecular formula C₁₇H₁₃N₂NaO₅S and molecular weight (380.35 g/mol) but are positional isomers with fundamentally different substitution patterns [1]. In the target compound, the sulphonate group resides on the benzene ring (para to the hydroxyl), and a free hydroxyl group is present on the naphthalene ring; the methyl group occupies the 5-position. In Acid Red 4, the sulphonate group is located on the naphthalene ring, and the benzene ring carries a methoxy substituent rather than a hydroxyl [1]. This isomerism produces a substantial shift in maximum absorption wavelength: Acid Red 4 absorbs at λₘₐₓ = 508 nm (red region), whereas the target compound, based on the electron-donating effect of the methyl group ortho to the hydroxyl on the benzene ring and the different sulphonate position, is predicted to absorb in the orange region (λₘₐₓ estimated 480–500 nm), consistent with its classification as an orange acid dye [2]. The two isomers are therefore not shade-equivalent and cannot substitute for one another in colour-critical applications.

Isomerism vs Acid Red 4
Cross-study comparable
λₘₐₓ: target ~480–500 nm (orange) vs Acid Red 4 508 nm (red); Δλ ≥8–28 nm
Positional isomer not shade-equivalent; procurement of wrong isomer leads to colour failure
Acid Red 4: naphthalene-sulphonated, methoxy substituent
Structural isomerism λₘₐₓ Shade differentiation Sulphonate position

Effect of 5-Methyl Substitution on Bathochromic Shift and Dye-Fibre Affinity Relative to Non-Methylated Orange II

The presence of a methyl group at the 5-position of the benzene ring (ortho to the hydroxyl, meta to the sulphonate) in the target compound introduces an electron-donating inductive effect that is absent in Orange II . In azo dye chromophores, electron-donating substituents on the diazo component ring stabilise the excited state and produce a bathochromic (red) shift of λₘₐₓ [1]. Published studies on structurally related methyl-substituted azo dyes demonstrate that the introduction of a methyl group ortho to the hydroxyl on the benzene ring typically shifts λₘₐₓ by +5 to +15 nm relative to the unsubstituted parent [2]. Applying this class-level relationship, the target compound is expected to exhibit λₘₐₓ approximately 485–500 nm, compared to 480–486 nm for Orange II . Additionally, the increased hydrophobicity conferred by the methyl group enhances the dye's affinity for hydrophobic synthetic fibres such as nylon 6, potentially improving percentage exhaustion relative to Orange II under identical dyeing conditions [2].

5-Methyl Bathochromic Shift
Class-level inference
Predicted λₘₐₓ ~485–500 nm vs Orange II 480–486 nm; Δλ +5 to +15 nm
Methyl group provides slightly redder orange shade and may increase nylon affinity
Extrapolated from methyl-substituted azo dye literature
Methyl substitution Bathochromic shift Electron-donating effect Fibre affinity

Water Solubility Differentiation: Mono-Sulphonate Benzene-Ring Architecture Versus Di-Sulphonated and Naphthalene-Sulphonated Analogues

The target compound carries a single sulphonate group attached to the benzene ring (para to the hydroxyl), classifying it as a monosulphonated acid dye. Orange II, also monosulphonated on the benzene ring, exhibits a water solubility of 116 g/L at 30°C . By contrast, Orange G (Acid Orange 10, CAS 1936-15-8) is disulphonated (C₁₆H₁₀N₂Na₂O₇S₂, MW 452.37) and consequently possesses significantly higher water solubility [1]. Acid Red 4, the positional isomer of the target, carries its sulphonate on the naphthalene ring, which alters both solubility and aggregation behaviour [2]. Published potentiometric studies demonstrate that the position of the sulphonate group critically affects dye self-association: C.I. Acid Red 88 (naphthalene-sulphonated) aggregates more readily than C.I. Acid Orange 7 (benzene-sulphonated), while centrally sulphonated dyes show minimal aggregation [2]. The target compound's benzene-ring sulphonate position is therefore expected to confer lower aggregation tendency than naphthalene-sulphonated isomers, ensuring more consistent monomeric dye concentration in aqueous dye baths and analytical solutions.

Sulphonate Position & Aggregation
Cross-study comparable
Benzene-sulphonated (lower aggregation) vs naphthalene-sulphonated (higher aggregation)
Benzene-ring sulphonate may ensure more consistent monomeric dye concentration
Based on potentiometric study of azo dye self-association
Water solubility Sulphonate position Aggregation behaviour Dye bath preparation

Regulatory and Safety Profile Differentiation: Azo Amine Release Risk Assessment Versus Orange II and Restricted Analogues

A critical procurement consideration for azo dyes is the potential reductive cleavage of the azo bond to release carcinogenic aromatic amines under specific conditions (e.g., perspiration, reducing environments) [1]. Orange II (Acid Orange 7) undergoes azo reduction to yield sulfanilic acid and 1-amino-2-naphthol, the latter of which is not classified as a regulated carcinogenic amine under EU Directive 2002/61/EC [2]. The target compound, upon reductive cleavage, would similarly yield a sulphonated aminobenzene derivative and 1-amino-2-naphthol, neither of which appears on the EU restricted amines list [1][3]. However, certain structural analogues within the acid orange/red class (e.g., those derived from benzidine or 2-naphthylamine-based diazo components) are explicitly restricted [1]. The target compound's listing under EC Number 285-789-1 in the EINECS inventory confirms it as a notified existing substance within the EU, but the current public ECHA dissemination database contains limited hazard classification data, placing the burden on the procurer to verify the supplier's REACH registration status and any Substance of Very High Concern (SVHC) determinations [3].

Amine Release Risk Profile
Supporting evidence
Reductive cleavage products: sulphonated aminobenzene + 1-amino-2-naphthol, not on EU restricted list
Similar non-restricted profile to Orange II; verify supplier REACH registration
Restricted amines list under EU 2002/61/EC
Regulatory compliance Azo amine release REACH Carcinogenic amine risk

Synthesis Pathway and Isomeric Purity: Differentiation from Mixed-Isomer Commercial Azo Dye Products

The target compound is synthesised via a specific two-step sequence: diazotisation of 2-amino-4-methylphenol-6-sulphonic acid (or a closely related aminocresol sulphonic acid derivative) followed by azo coupling with 2-naphthol (β-naphthol) under alkaline conditions [1]. This defined synthetic route yields a single positional isomer, in contrast to some commercial acid dye products that are marketed as mixtures of isomers or contain significant levels of by-products from non-selective coupling [1]. The molecular formula identity with Acid Red 4 (C₁₇H₁₃N₂NaO₅S) underscores the importance of verifying isomeric purity during procurement: the two isomers differ only in the position of the sulphonate group (benzene vs. naphthalene) and the nature of the oxygen substituent (hydroxyl vs. methoxy), yet produce different colours [2]. Suppliers providing this compound under CAS 85136-64-7 should be able to furnish evidence of isomeric purity (e.g., HPLC, UV-Vis λₘₐₓ verification) to confirm that the product is not contaminated with the Acid Red 4 isomer or unsulphonated by-products.

Synthetic Route & Purity
Supporting evidence
Specific diazo component + β-naphthol coupling yields single isomer; HPLC/λₘₐₓ verification recommended
Request CAS-specific identity and isomeric purity to avoid Acid Red 4 contamination
Isomeric purity ≥85% typical; confirm absence of Acid Red 4
Synthesis specificity Isomeric purity Diazotization Azo coupling Quality control

Evidence-Backed Application Scenarios for Sodium 4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonate (CAS 85136-64-7)


Precision Textile Dyeing of Wool, Silk, and Nylon Requiring a Methyl-Differentiated Orange Shade

Based on the methyl-driven bathochromic shift evidence (Section 3, Evidence Item 3), this compound is appropriate where a slightly deeper, red-shifted orange shade is required compared to standard Orange II (λₘₐₓ 480–486 nm). The 8.6% higher molecular weight (Section 3, Evidence Item 1) necessitates molar correction in dye bath formulation: a 1.0 g/L target compound solution provides 2.63 mM active dye versus 2.85 mM for Orange II, so a direct mass-for-mass substitution will produce a lighter shade. The benzene-ring sulphonate architecture (Section 3, Evidence Item 4) supports low aggregation and consistent monomeric dye concentration, promoting level dyeing on protein fibres .

Analytical Chemistry and Metal-Ion Detection Where Isomeric Specificity Is Critical

The target compound's structural uniqueness—specifically the ortho-hydroxy-azo-naphthol motif—enables metal-ion complexation for colorimetric detection applications [1]. Unlike Acid Red 4 (same molecular formula, different isomer; Section 3, Evidence Item 2), the target compound's free hydroxyl groups on both the naphthalene and benzene rings provide two potential metal-binding sites with different chelation geometries. The distinct λₘₐₓ of the metal-complexed form versus Acid Red 4-metal complexes allows for wavelength-selective detection without isomeric interference. Researchers using this compound as an analytical reagent must verify CAS-specific identity and isomeric purity (Section 3, Evidence Item 6) to avoid cross-contamination with the Acid Red 4 isomer, which would generate false spectral signals [1][2].

Nylon 6 and Synthetic Polyamide Dyeing Leveraging Enhanced Hydrophobicity from the 5-Methyl Substituent

The increased hydrophobicity conferred by the 5-methyl group relative to Orange II (Section 3, Evidence Item 3) is expected to enhance dye-fibre affinity for synthetic polyamides such as nylon 6, where hydrophobic interactions contribute significantly to dye uptake. Studies on structurally related methyl-substituted monoazo acid dyes demonstrate that even a single methyl group can improve percentage exhaustion by increasing the dye's partition coefficient between the aqueous dyebath and the hydrophobic fibre phase [2]. This property is particularly relevant in nylon dyeing operations where high exhaustion translates to reduced dye wastage, lower effluent colour load, and improved cost efficiency. The benzene-ring sulphonate position (Section 3, Evidence Item 4) further ensures that the dye remains sufficiently water-soluble for practical dyebath preparation while retaining adequate fibre substantivity .

Regulatory-Compliant Azo Dye Procurement for EU and Global Markets Requiring Documented Amine Safety Profiles

For textile and leather manufacturers exporting to the EU, verification that azo dyes do not release restricted carcinogenic amines is a mandatory regulatory requirement under REACH Annex XVII, Entry 43 [1]. The target compound's reductive cleavage products (sulphonated aminobenzene derivative and 1-amino-2-naphthol) are not among the 24 restricted aromatic amines listed in EU Directive 2002/61/EC (Section 3, Evidence Item 5). This regulatory profile is comparable to Orange II, which is widely accepted for textile use, but procurement teams must confirm that the specific synthetic route used by the supplier does not introduce benzidine or 2-naphthylamine impurities. The compound's EINECS listing (EC 285-789-1) provides a regulatory anchor for EU market access, though suppliers should be required to furnish a valid REACH registration number and, ideally, a certificate of amine-release testing under ISO 14362-1 conditions [1][2].

Application
Selection Property
Validation Focus
Textile dyeing (wool, silk, nylon) requiring distinct orange shade
Methyl-driven bathochromic shift (~485–500 nm)
Shade reproducibility via 8.6% molar correction
Colorimetric metal-ion detection probe
Ortho-hydroxy-azo-naphthol chelation motif
Isomeric purity (CAS 85136-64-7) to avoid Acid Red 4 interference
Synthetic polyamide dyeing (nylon 6)
5-methyl hydrophobicity increment vs Orange II
Exhaustion improvement and effluent colour load reduction
EU market regulatory documentation review
Non-restricted amine cleavage profile (EC 285-789-1)
Supplier REACH registration and amine testing per ISO 14362-1
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